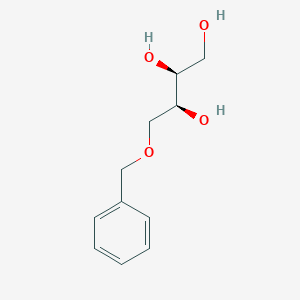![molecular formula C22H18 B13783916 1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
1-[(E)-Styryl]-3-[(Z)-styryl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-Styryl]-3-[(Z)-styryl]benzene is an organic compound with the molecular formula C22H18 It is a derivative of benzene, featuring two styryl groups attached to the benzene ring in specific stereoisomeric configurations (E and Z)
Vorbereitungsmethoden
The synthesis of 1-[(E)-Styryl]-3-[(Z)-styryl]benzene typically involves the reaction of benzene with styrene derivatives under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired styryl groups. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial production methods may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of styrene derivatives with benzene under milder conditions .
Analyse Chemischer Reaktionen
1-[(E)-Styryl]-3-[(Z)-styryl]benzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces ethylbenzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-[(E)-Styryl]-3-[(Z)-styryl]benzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have anticancer properties.
Wirkmechanismus
The mechanism by which 1-[(E)-Styryl]-3-[(Z)-styryl]benzene exerts its effects depends on the specific application. In biological systems, the styryl groups can interact with proteins or nucleic acids, leading to changes in their structure and function. This interaction can be mediated by non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
In the context of its potential anticancer properties, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-[(E)-Styryl]-3-[(Z)-styryl]benzene can be compared with other styrylbenzene derivatives, such as:
1,3-Distyrylbenzene: This compound lacks the specific E and Z stereoisomerism, which may affect its reactivity and applications.
1,4-Distyrylbenzene:
1,2-Distyrylbenzene: Similar to 1,3-distyrylbenzene, but with the styryl groups in adjacent positions, which can influence the compound’s properties.
Eigenschaften
Molekularformel |
C22H18 |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-[(E)-2-phenylethenyl]-3-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-18H/b16-14-,17-15+ |
InChI-Schlüssel |
BJZZCHRYTNIBCS-QUDUTFMFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\C2=CC(=CC=C2)/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
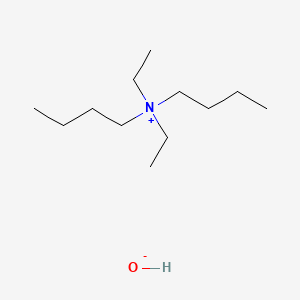
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
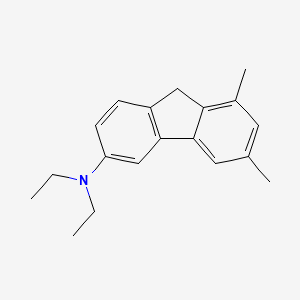

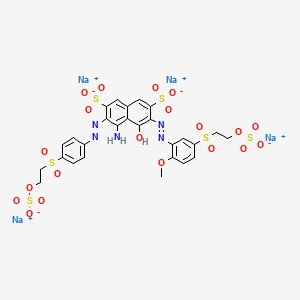
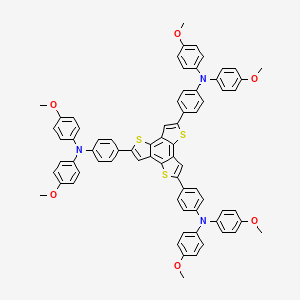
![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)



